4'-Bromobiphenyl-2-carboxylic acid
Overview
Description
4’-Bromobiphenyl-2-carboxylic acid is an organic compound with the chemical formula C13H9BrO2. It is a white to light yellow crystalline powder with a special smell. This compound is part of the biphenyl carboxylic acids family and incorporates a carboxyl functional group (CO2H). It is soluble in some organic solvents like dichloromethane, chloroform, and ethanol, but it is difficult to dissolve in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromobiphenyl-2-carboxylic acid can be synthesized by reacting bromobiphenyl with butyryl chloride under alkaline conditions. The process involves adding an alkali metal carbonate to methylene chloride, followed by the gradual addition of bromobiphenyl and butyryl chloride to the reaction mixture. After the reaction is complete, acidification is carried out to obtain the desired compound .
Industrial Production Methods: Industrial production methods for 4’-Bromobiphenyl-2-carboxylic acid typically involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxyl group can be oxidized to form different derivatives.
Reduction Reactions: The carboxyl group can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include oxidized carboxylic acid derivatives.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
4’-Bromobiphenyl-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is explored for its potential pharmaceutical activities and as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromobiphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
4-Bromophenylacetic Acid: This compound has a similar structure but with a different functional group arrangement.
4-(4-Bromophenyl)thiophene-2-carboxylic Acid: This compound contains a thiophene ring instead of a biphenyl structure.
Uniqueness: 4’-Bromobiphenyl-2-carboxylic acid is unique due to its specific arrangement of the bromine atom and carboxyl group on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-bromophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCVMUBIEDDKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545427 | |
Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-65-5 | |
Record name | 4′-Bromo[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37174-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37174-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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